2-[Methyl(morpholin-2-ylmethyl)amino]acetamide
Overview
Description
2-[Methyl(morpholin-2-ylmethyl)amino]acetamide is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-[Methyl(morpholin-2-ylmethyl)amino]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Preparation Methods
The synthesis of 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide typically involves the reaction of morpholine with methylamine and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-[Methyl(morpholin-2-ylmethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Mechanism of Action
The mechanism of action of 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
2-[Methyl(morpholin-2-ylmethyl)amino]acetamide can be compared with other similar compounds, such as:
2-[Methyl(morpholin-2-ylmethyl)amino]ethanol: This compound has a similar structure but contains an ethanol group instead of an acetamide group.
2-[Methyl(morpholin-2-ylmethyl)amino]propanoic acid: This compound has a propanoic acid group, which imparts different chemical properties and reactivity.
2-[Methyl(morpholin-2-ylmethyl)amino]butanamide: This compound has a butanamide group, making it structurally similar but with different physical and chemical characteristics.
Properties
IUPAC Name |
2-[methyl(morpholin-2-ylmethyl)amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-11(6-8(9)12)5-7-4-10-2-3-13-7/h7,10H,2-6H2,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRNKUMXDRZBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CNCCO1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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